Predicted LogP: 5-Isopentyloxy vs. 5-(n-Pentyloxy) and 5-Propoxy Analogs — Computational Comparison Only
No experimentally measured logP or logD value exists in the public domain for CAS 55266-64-3 or its closest analogs. The isopentyloxy chain (3-methylbutoxy) is branched, which generally reduces molecular surface area and polarizability relative to the linear n-pentyloxy isomer (CAS 55227-81-1), potentially yielding a slightly lower logP despite identical molecular formula (C₁₇H₂₃N₃O₂) . Conversely, the shorter propoxy analog (CAS 55228-55-2, C₁₅H₁₉N₃O₂) has a PubChem-computed XLogP3-AA of 2.9, and the isopentyloxy compound is expected to exceed this value by at least 1 log unit based on the two additional methylene units and one branch point, though no validated measurement confirms this [1]. The key point is that the isopentyloxy chain offers a distinct lipophilicity profile compared to both shorter linear chains and the isomeric linear pentyloxy chain, making it non-interchangeable in any assay where membrane permeability or non-specific binding correlates with logP.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | No experimental logP available; predicted to be moderately higher than propoxy analog (XLogP3-AA = 2.9) and distinct from linear pentyloxy isomer due to branching effects |
| Comparator Or Baseline | 5-Propoxy analog (CAS 55228-55-2): PubChem-computed XLogP3-AA = 2.9 [1]; 5-(n-Pentyloxy) analog (CAS 55227-81-1): no experimental logP available |
| Quantified Difference | Cannot be quantified due to absence of experimental measurements on the target compound |
| Conditions | Computational prediction (XLogP3-AA algorithm) for the propoxy analog; no experimental logP/logD assay reported for any compound in this series |
Why This Matters
Lipophilicity directly governs membrane permeability, metabolic stability, and non-specific protein binding, making compound-specific logP essential for interpreting potency or ADME readouts from screening assays.
- [1] PubChem. N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide (CID 3043192): Computed Properties — XLogP3-AA = 2.9. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3043192. View Source
